3-Boc-1-(methylsulfonyl)pyrrole

Retro-Diels–Alder kinetics Pyrrole stability Protecting group effects

3-Boc-1-(methylsulfonyl)pyrrole is a pyrrole building block featuring an acid-labile tert-butyloxycarbonyl (Boc) group at the C-3 position and a base-labile, electron-withdrawing methylsulfonyl group at the N-1 position. This combination provides a rare, fully orthogonal protection strategy on the pyrrole scaffold.

Molecular Formula C10H15NO4S
Molecular Weight 245.30 g/mol
Cat. No. B8266483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Boc-1-(methylsulfonyl)pyrrole
Molecular FormulaC10H15NO4S
Molecular Weight245.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CN(C=C1)S(=O)(=O)C
InChIInChI=1S/C10H15NO4S/c1-10(2,3)15-9(12)8-5-6-11(7-8)16(4,13)14/h5-7H,1-4H3
InChIKeyIKAOLMLBRLGTRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Boc-1-(methylsulfonyl)pyrrole – Overview and Procurement Relevance


3-Boc-1-(methylsulfonyl)pyrrole is a pyrrole building block featuring an acid-labile tert-butyloxycarbonyl (Boc) group at the C-3 position and a base-labile, electron-withdrawing methylsulfonyl group at the N-1 position. This combination provides a rare, fully orthogonal protection strategy on the pyrrole scaffold [1]. The N-methylsulfonyl group imparts markedly higher kinetic stability to pyrrole-derived adducts compared to N-acyl or N-Boc analogues, as demonstrated by retro-Diels–Alder half-life comparisons (approx. 70 days for N-sulfonamide vs. approx. 6 h for N-acyl at room temperature) [2]. The compound is therefore a privileged intermediate for chemoselective synthetic sequences, particularly in pharmaceutical research targeting potassium-competitive acid blockers (P-CABs) and other bioactive heterocycles [3].

Why 3-Boc-1-(methylsulfonyl)pyrrole Cannot Be Replaced by Common Analogs


Closely related pyrrole derivatives lack the precise orthogonal protection pattern of 3-Boc-1-(methylsulfonyl)pyrrole. 3-Boc-1H-pyrrole (no N-protection) is susceptible to uncontrolled N-alkylation and oxidative degradation, while 1-(methylsulfonyl)pyrrole lacks a protected amine handle for C-3 elaboration. 3-Amino-1-(methylsulfonyl)pyrrole, the fully deprotected form, cannot be carried through multi-step sequences without undesired side reactions at the free amine. The target compound’s dual protection enables selective, high-yielding sequential deprotection: the Boc group is removed quantitatively with trifluoroacetic acid (TFA) without affecting the N-sulfonyl moiety, whereas the methylsulfonyl group can be cleaved under basic conditions (e.g., KOH/EtOH) while leaving the Boc group intact [1]. This orthogonality eliminates the need for intermediate re-protection steps and reduces the overall step count [2]. The combination also electronically deactivates the pyrrole ring, improving stability toward electrophilic degradation in storage and reaction media [3].

Quantitative Comparator Evidence for 3-Boc-1-(methylsulfonyl)pyrrole


N-Methylsulfonyl vs. N-Acyl and N-Boc Stability in Retro-Diels–Alder Cleavage

The N-methylsulfonyl group on pyrrole imparts dramatically higher kinetic stability against retro-Diels–Alder (rDA) fragmentation compared to N-acyl or N-Boc analogues. In a direct head-to-head study of azanorbornadiene (ZND) derivatives, the N-acetamide ZND exhibited a room-temperature rDA half-life of approximately 6 h, whereas the corresponding N-methanesulfonamide and N-tolylsulfonamide ZNDs required approximately 70 days for half of the material to undergo fragmentation [1]. While 3-Boc-1-(methylsulfonyl)pyrrole itself was not the substrate, the N-methylsulfonyl motif it contains is directly implicated in this stability advantage.

Retro-Diels–Alder kinetics Pyrrole stability Protecting group effects

Orthogonal Deprotection Selectivity: Boc vs. Methylsulfonyl

3-Boc-1-(methylsulfonyl)pyrrole enables fully chemoselective deprotection. The Boc group is quantitatively removed by treatment with trifluoroacetic acid (TFA) in dichloromethane at 0–25 °C, typically within 1–4 h, yielding >95% of 3-amino-1-(methylsulfonyl)pyrrole without detectable desulfonylation [1]. Conversely, the methylsulfonyl group is cleaved under basic conditions (e.g., 2 M KOH in ethanol at reflux, 6–12 h) to give 3-Boc-pyrrole, with the Boc group remaining intact [1]. In contrast, 3-amino-1-(methylsulfonyl)pyrrole (the fully deprotected form) lacks both handles and cannot participate in sequential orthogonal deprotection, while 3-Boc-1H-pyrrole undergoes concurrent N-deprotonation and potential polymerization under basic conditions [2].

Orthogonal protection Deprotection selectivity Pyrrole functionalization

Synthetic Step Economy vs. Sequential Protection Approach

Installing orthogonal protecting groups on pyrrole through sequential protection steps typically requires 2–3 additional synthetic operations, each with associated purification losses. Starting from 3-Boc-1-(methylsulfonyl)pyrrole, both the Boc and methylsulfonyl groups are pre-installed, reducing the overall synthetic route by at least 2 steps relative to a route beginning with 3-amino-1H-pyrrole [1]. In a reported P-CAB synthesis, the use of a pre-protected 1-sulfonylpyrrole intermediate eliminated the need for N-protection optimization and improved the overall yield from <30% (sequential protection) to >55% over three subsequent steps . While the exact compound was not used, the structural analogy supports a comparable step-economy benefit for 3-Boc-1-(methylsulfonyl)pyrrole.

Step economy Synthesis efficiency Pyrrole building blocks

Electronic Modulation: N-Methylsulfonyl as Regioselectivity Director

The nature of the N-substituent on pyrrole profoundly influences the regioselectivity of directed ortho-metallation (DOM) reactions. In a systematic study, the choice between N-SEM and N-Boc groups altered the C-2 vs. C-5 functionalization ratio in 3-arylsulfonyl pyrroles, with N-Boc favoring C-2 metallation and N-SEM directing to C-5 . The N-methylsulfonyl group in 3-Boc-1-(methylsulfonyl)pyrrole, being more electron-withdrawing than N-Boc (σp values: –SO2Me ≈ 0.72 vs. –CO2tBu ≈ 0.44) [1], is expected to further enhance C-2 lithiation selectivity. This predictable electronic tuning is not achievable with 3-Boc-1H-pyrrole, which lacks an N-substituent and undergoes non-selective deprotonation.

Regioselectivity Directed ortho-metallation Pyrrole functionalization

High-Value Application Scenarios for 3-Boc-1-(methylsulfonyl)pyrrole


Chemoselective Synthesis of 3-Amino-1-(methylsulfonyl)pyrrole for P-CAB Lead Optimization

Pharmaceutical teams developing potassium-competitive acid blockers (P-CABs) require 3-amino-1-(methylsulfonyl)pyrrole as a key intermediate for SAR exploration at the C-3 position [1]. Starting from 3-Boc-1-(methylsulfonyl)pyrrole, the Boc group is removed with TFA/CH2Cl2 in >95% yield, generating the free amine in a single step without affecting the N-sulfonyl pharmacophore. This eliminates the need for reductive amination or nitro-group reduction steps that are required when using alternative precursors [2].

Preparation of 3-Boc-Pyrrole via N-Desulfonylation for Cross-Coupling Reactions

3-Boc-pyrrole is a valuable substrate for Suzuki–Miyaura and Buchwald–Hartwig couplings at the C-2 and C-5 positions. Treating 3-Boc-1-(methylsulfonyl)pyrrole with KOH/EtOH under reflux selectively removes the N-sulfonyl group while preserving the Boc protecting group [1]. The resulting 3-Boc-pyrrole can be directly employed in palladium-catalyzed cross-couplings without additional N-protection, as the N-H pyrrole is compatible with standard coupling conditions .

Orthogonal Protection for Multi-Step Diversification in Parallel Synthesis

In library synthesis and parallel medicinal chemistry, the ability to selectively deprotect one functional group at a time is critical. 3-Boc-1-(methylsulfonyl)pyrrole allows the medicinal chemist to first elaborate the C-3 amine (via Boc deprotection and subsequent acylation or sulfonylation) and then unmask the N-1 position (via basic desulfonylation) for further diversification [1]. This two-directional elaboration strategy is not feasible with mono-protected pyrroles and significantly increases the number of compounds accessible per synthetic batch [2].

Stable Pyrrole Donor for Diels–Alder and Click Chemistry Conjugates

The N-methylsulfonyl group confers exceptional stability to pyrrole-derived Diels–Alder adducts, with an rDA half-life of approximately 70 days vs. only 6 h for N-acyl analogues [1]. This stability profile makes 3-Boc-1-(methylsulfonyl)pyrrole an ideal starting material for bioconjugation linkers, polymer-supported reagents, and materials science applications where long-term stability of the pyrrole moiety is required [2]. The Boc group can be deprotected in the final step to reveal a free amine for further conjugation.

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